molecular formula C16H12N2O B11862734 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol CAS No. 789-58-2

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol

Cat. No.: B11862734
CAS No.: 789-58-2
M. Wt: 248.28 g/mol
InChI Key: VXEIALPYLNOWSH-UHFFFAOYSA-N
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Description

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalenes and pyridines.

Mechanism of Action

The mechanism of action of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The imine and hydroxyl groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a pyridine ring connected through an imine linkage. This structure allows it to form stable complexes with metal ions and exhibit a range of chemical reactivities and biological activities.

Properties

CAS No.

789-58-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(pyridin-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H

InChI Key

VXEIALPYLNOWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O

Origin of Product

United States

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